molecular formula C14H19Cl2N3O2 B2524677 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride CAS No. 1311317-64-2

1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride

Cat. No. B2524677
CAS RN: 1311317-64-2
M. Wt: 332.23
InChI Key: AXPFAGMFNDFWPB-UHFFFAOYSA-N
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Description

1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride, also known as DOI, is a selective serotonin receptor agonist that has been widely used in scientific research. DOI is a potent and specific agonist for the 5-HT2A receptor subtype, which is involved in a variety of physiological and pathological processes.

Scientific Research Applications

Synthesis and Molecular Interaction

  • The compound is involved in three-component condensation processes for the synthesis of new hexahydrobenzo[b][1,7]phenanthroline derivatives. These condensations are regioselective but not stereoselective, leading to mixtures of cis- and trans-isomeric products, showcasing its utility in complex organic synthesis processes (Kozlov & Tereshko, 2013).

Anticancer Research

  • Derivatives of the compound have been synthesized and tested as potential anticancer agents. Notably, one derivative, NSC: 759205, demonstrated significant growth inhibition activity, highlighting the potential of this compound in cancer treatment research (Rashid, Husain, & Mishra, 2012).

Structural and Reactivity Studies

  • Studies involving the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids have revealed insights into molecular structures, charge distributions, and reactivity regions. These studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in material science (Almansour et al., 2016).

Antimicrobial Activity

  • Novel derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives showed activity comparable to standard drugs like Streptomycin and Benzyl penicillin, indicating the compound's potential in developing new antimicrobial agents (Reddy & Reddy, 2010).

properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.2ClH/c1-2-3-10(15)14-16-7-11(17-14)9-4-5-12-13(6-9)19-8-18-12;;/h4-7,10H,2-3,8,15H2,1H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPFAGMFNDFWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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